molecular formula C10H7IN2O2 B2702636 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1291177-24-6

4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2702636
CAS No.: 1291177-24-6
M. Wt: 314.082
InChI Key: NNYUIHAOMUJBLL-UHFFFAOYSA-N
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Description

4-Iodo-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This particular compound is characterized by the presence of an iodine atom at position 4, a phenyl group at position 3, and a carboxylic acid group at position 5. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, followed by iodination and carboxylation. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole-5-carboxylic acid, which is then iodinated using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to enhance yield and efficiency. These methods are scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds .

Scientific Research Applications

4-Iodo-3-phenyl-1H-pyrazole-5-carboxylic acid has numerous applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of anti-inflammatory, antimicrobial, and anticancer agents.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological targets.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Agrochemistry: The compound is explored for its potential as a pesticide or herbicide .

Mechanism of Action

The mechanism of action of 4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the carboxylic acid group allows the compound to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of the iodine atom, phenyl group, and carboxylic acid group, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry, material science, and agrochemistry .

Properties

IUPAC Name

4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYUIHAOMUJBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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